molecular formula C16H18N4O3 B8507066 1-(4-Methoxyphenyl)-4-(5-nitro-2-pyridinyl)piperazine

1-(4-Methoxyphenyl)-4-(5-nitro-2-pyridinyl)piperazine

Cat. No. B8507066
M. Wt: 314.34 g/mol
InChI Key: ZDKHDBPCLRHWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05023258

Procedure details

A suspension of the product of part (i) (4.0 g, 12 mmole) in ethanol (150 ml) was hydrogenated at 45 p.s.i. (310 kPa) over 5% platinum on carbon (0.1 g) for 5 hours. After this time an additional portion of the catalyst (0.1 g) was added and hydrogenation was continued at room temperature for a further 48 hours. The catalyst was removed by filtration and the filtrate concentrated under reduced pressure. The dark residue was purified by flash chromatography on silica gel eluting with ethyl acetate (97):methanol (3) to yield, after collection and evaporation of appropriate fractions, the desired product, m.p. 134°-135° (1.2 g, 33%), which was used without further purification.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][N:16]=3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1>C(O)C.[Pt]>[NH2:21][C:18]1[CH:19]=[CH:20][C:15]([N:12]2[CH2:13][CH2:14][N:9]([C:6]3[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[CH2:10][CH2:11]2)=[N:16][CH:17]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
catalyst
Quantity
0.1 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dark residue was purified by flash chromatography on silica gel eluting with ethyl acetate (97)
CUSTOM
Type
CUSTOM
Details
methanol (3) to yield
CUSTOM
Type
CUSTOM
Details
after collection and evaporation of appropriate fractions
CUSTOM
Type
CUSTOM
Details
the desired product, m.p. 134°-135° (1.2 g, 33%), which was used without further purification

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
NC=1C=CC(=NC1)N1CCN(CC1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.